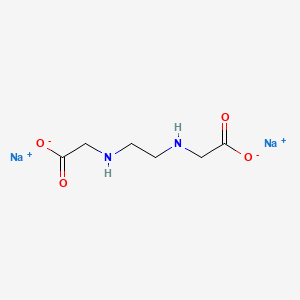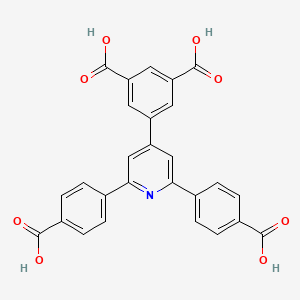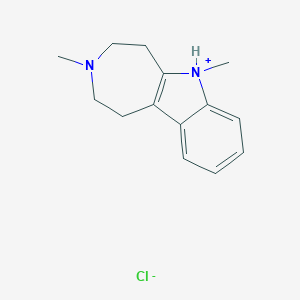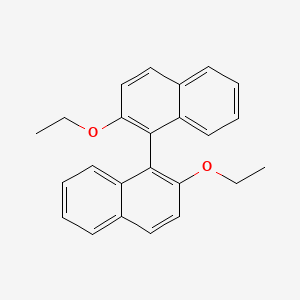
2,2'-Diethoxy-1,1'-binaphthyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diethoxy-1,1’-binaphthyl is an organic compound belonging to the binaphthyl family. This compound is characterized by the presence of two ethoxy groups attached to the 2,2’ positions of the binaphthyl structure. Binaphthyl compounds are known for their axial chirality, which makes them significant in various chemical applications, particularly in asymmetric synthesis and chiral catalysis.
Méthodes De Préparation
The synthesis of 2,2’-Diethoxy-1,1’-binaphthyl can be achieved through several methods. One common approach involves the reaction of 2,2’-dihydroxy-1,1’-binaphthyl with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,2’-Diethoxy-1,1’-binaphthyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2’-dihydroxy-1,1’-binaphthyl, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,2’-Diethoxy-1,1’-binaphthyl has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2’-Diethoxy-1,1’-binaphthyl exerts its effects is primarily through its ability to form chiral complexes. The axial chirality of the binaphthyl structure allows it to interact selectively with other chiral molecules, facilitating enantioselective reactions. This interaction is often mediated by coordination to metal centers or hydrogen bonding with other functional groups .
Comparaison Avec Des Composés Similaires
2,2’-Diethoxy-1,1’-binaphthyl can be compared with other binaphthyl derivatives such as:
2,2’-Dimethoxy-1,1’-binaphthyl: Similar in structure but with methoxy groups instead of ethoxy groups.
2,2’-Dihydroxy-1,1’-binaphthyl: Lacks the ethoxy groups and has hydroxyl groups instead.
2,2’-Diethoxycarbonyl-1,1’-binaphthyl: Contains ester groups, making it more reactive towards nucleophiles and suitable for different synthetic applications.
The uniqueness of 2,2’-Diethoxy-1,1’-binaphthyl lies in its balance of hydrophobicity and reactivity, making it versatile for various chemical transformations and applications .
Propriétés
Numéro CAS |
19491-17-9 |
|---|---|
Formule moléculaire |
C24H22O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-ethoxy-1-(2-ethoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H22O2/c1-3-25-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26-4-2/h5-16H,3-4H2,1-2H3 |
Clé InChI |
JSSLLAYGSDFPEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


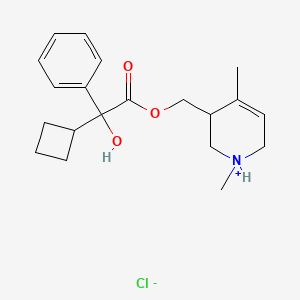
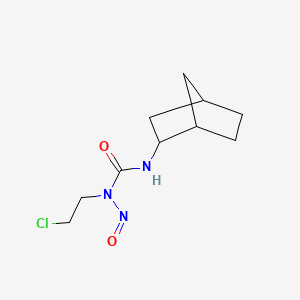

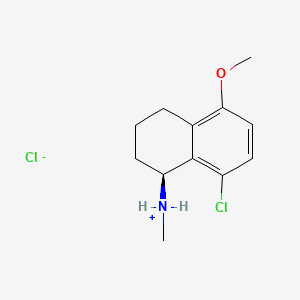
![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)

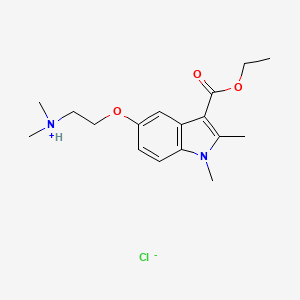

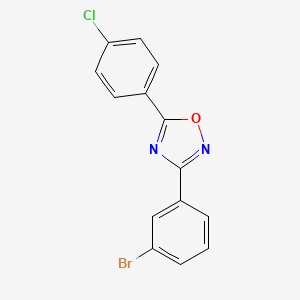
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
